molecular formula C23H18N4O5 B5810618 N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide

Cat. No.: B5810618
M. Wt: 430.4 g/mol
InChI Key: OFEKEYJXIJKMHL-AFUMVMLFSA-N
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Description

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reactions: The final step involves coupling the furan and quinoline moieties through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinoline and furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide is unique due to the combination of its furan, nitrophenyl, and quinoline moieties, which confer distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-quinolin-8-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5/c1-15(31-21-6-2-4-17-5-3-13-24-22(17)21)23(28)26-25-14-19-11-12-20(32-19)16-7-9-18(10-8-16)27(29)30/h2-15H,1H3,(H,26,28)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEKEYJXIJKMHL-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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